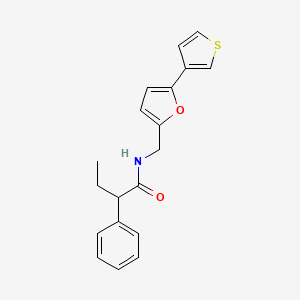

2-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide

Description

Properties

IUPAC Name |

2-phenyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S/c1-2-17(14-6-4-3-5-7-14)19(21)20-12-16-8-9-18(22-16)15-10-11-23-13-15/h3-11,13,17H,2,12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRYIJWDAJIKHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene and furan intermediates, followed by their coupling with a phenyl butanamide derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Butanamide Derivatives with Aromatic and Heterocyclic Substituents

Key Compounds:

- (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)Sulfamoyl)Phenyl)Butyramide (5a)

- Thiophene Fentanyl Hydrochloride

- Ranitidine Complex Nitroacetamide

Structural and Functional Analysis:

Backbone and Substituent Effects

- Aliphatic Chain Length : Compounds 5a–5d () share a butanamide/pentanamide backbone with variable alkyl chains (C4–C7). Longer chains (e.g., 5d: heptanamide) correlate with reduced melting points (142–182°C vs. 180–182°C for 5a), suggesting enhanced lipophilicity and flexibility .

- Heterocyclic Moieties : The target compound’s 5-(thiophen-3-yl)furan-2-yl group introduces steric bulk and electronic effects distinct from sulfamoyl (5a–5d) or nitroacetamide () substituents. Thiophene’s sulfur atom may enhance metabolic stability compared to furan’s oxygen, as seen in Thiophene fentanyl derivatives ().

Physicochemical Properties

- Melting Points: Butanamide derivatives with polar groups (e.g., sulfamoyl in 5a: 180–182°C) exhibit higher melting points than nonpolar analogs, suggesting the target compound’s furan-thiophene group may reduce crystallinity due to asymmetric substitution.

- Spectroscopic Data : NMR and MS data for 5a–5d (e.g., δ 10.28 ppm for NH in 5a; [M+H]+ = 327.4) provide benchmarks for verifying the target compound’s structure .

Thiophene- and Furan-Containing Analogs

Key Compounds:

Pharmacological Implications

- Thiophene Fentanyl : The thiophene ring in this opioid analog may enhance µ-opioid receptor binding compared to phenyl-based fentanyls, though its toxicology remains understudied .

- Ranitidine Analogs: Furan and sulphanyl groups in ranitidine derivatives (e.g., N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide) improve gastric acid suppression via H2 receptor antagonism, highlighting furan’s role in bioactivity .

Stability and Reactivity

Data Table: Comparative Analysis of Butanamide Derivatives

*Note: Target compound data are hypothesized based on structural analogs.

Biological Activity

2-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide is a synthetic compound characterized by its unique structural features, combining phenyl, thiophene, and furan moieties. This structure not only contributes to its chemical properties but also suggests potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

The presence of the thiophene and furan rings is crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies have suggested that this compound may possess antimicrobial activity against various bacterial strains.

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promise in inhibiting the proliferation of certain cancer cells.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Interaction : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown to modulate enzyme activities related to cancer metabolism and apoptosis.

- Cell Signaling Modulation : The compound can influence key signaling pathways such as MAPK and PI3K/Akt, which are critical in regulating cell growth and survival.

Anticancer Activity

A study investigated the effects of this compound on human cervical (HeLa) and lung (A549) carcinoma cells. The MTT assay revealed that while the compound did not exhibit significant cytotoxicity at lower concentrations (1 µM to 25 µM), it showed a dose-dependent response at higher concentrations, suggesting potential for further development as an anticancer agent .

Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains. The results indicated moderate antibacterial activity, with minimum inhibitory concentrations (MICs) suggesting efficacy comparable to standard antibiotics.

Data Table: Biological Activity Summary

| Biological Activity | Test System | Concentration Range | Observed Effect |

|---|---|---|---|

| Anticancer | HeLa Cells | 1 µM - 25 µM | Dose-dependent response observed |

| Anticancer | A549 Cells | 1 µM - 25 µM | No significant cytotoxicity at lower doses |

| Antimicrobial | Various Bacteria | MIC determined | Moderate antibacterial activity |

Q & A

Q. How do solvent effects influence the compound’s conformational dynamics?

- Methodological Answer : Polarizable continuum models (PCM) in DFT simulations analyze solvation effects. Experimental validation via variable-temperature NMR in solvents like DMSO-d₆ or CDCl₃ reveals rotational barriers around the butanamide backbone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.